molecular formula C17H16O3 B1292253 2-Acetoxy-3',5'-methylbenzophenone CAS No. 890099-15-7

2-Acetoxy-3',5'-methylbenzophenone

Cat. No.: B1292253
CAS No.: 890099-15-7
M. Wt: 268.31 g/mol
InChI Key: UVAUFBIYKFNXEY-UHFFFAOYSA-N
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Description

2-Acetoxy-3',5'-methylbenzophenone is an organic compound with the molecular formula C17H16O3 It is a derivative of phenyl acetate, where the phenyl group is substituted with a 3,5-dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3',5'-methylbenzophenone typically involves the acylation of phenyl acetate with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Phenyl acetate+3,5-Dimethylbenzoyl chloride2-(3,5-Dimethylbenzoyl)phenyl acetate\text{Phenyl acetate} + \text{3,5-Dimethylbenzoyl chloride} \rightarrow \text{this compound} Phenyl acetate+3,5-Dimethylbenzoyl chloride→2-(3,5-Dimethylbenzoyl)phenyl acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3',5'-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzophenone.

    Reduction: Formation of 2-(3,5-dimethylbenzyl)phenyl acetate.

    Substitution: Formation of various substituted phenyl acetates depending on the substituent introduced.

Scientific Research Applications

2-Acetoxy-3',5'-methylbenzophenone is utilized in several scientific research areas:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3',5'-methylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: The parent compound, lacking the 3,5-dimethylbenzoyl group.

    3,5-Dimethylbenzoyl chloride: The acylating agent used in the synthesis of 2-Acetoxy-3',5'-methylbenzophenone.

    2-(3,5-Dimethylbenzoyl)benzoic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to the presence of both the phenyl acetate and 3,5-dimethylbenzoyl moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(3,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-8-12(2)10-14(9-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAUFBIYKFNXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641614
Record name 2-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-15-7
Record name Methanone, [2-(acetyloxy)phenyl](3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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